molecular formula C15H22N2O4S B7049781 3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid

3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid

Cat. No.: B7049781
M. Wt: 326.4 g/mol
InChI Key: GCIZNNHDYMTUSI-UHFFFAOYSA-N
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Description

3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid is a chemical compound that features a piperidine ring attached to a sulfonylamino group, which is further connected to a phenyl ring and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid typically involves the following steps:

    Formation of the Piperidin-1-ylsulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidin-1-ylsulfonyl intermediate.

    Coupling with Phenyl Butanoic Acid: The intermediate is then coupled with 4-aminophenylbutanoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-ylsulfonyl)phenylboronic acid
  • 2-(Arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides

Uniqueness

3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[4-(piperidin-1-ylsulfonylamino)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12(11-15(18)19)13-5-7-14(8-6-13)16-22(20,21)17-9-3-2-4-10-17/h5-8,12,16H,2-4,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIZNNHDYMTUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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